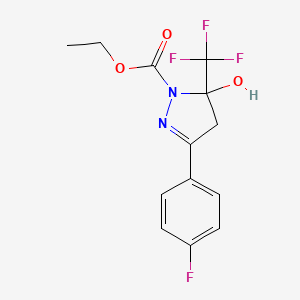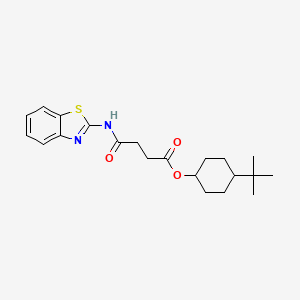![molecular formula C23H31N3O3 B11643251 2-({[2-(4-Butanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B11643251.png)
2-({[2-(4-Butanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[2-(4-Butanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione is a complex organic compound that features a piperazine ring, a cyclohexane ring, and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(4-Butanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the butanoyl group. The final steps involve the formation of the cyclohexane ring and the incorporation of the phenyl group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for scalability and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities .
Análisis De Reacciones Químicas
Types of Reactions
2-({[2-(4-Butanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups .
Aplicaciones Científicas De Investigación
2-({[2-(4-Butanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and as a probe for understanding biological pathways.
Mecanismo De Acción
The mechanism of action of 2-({[2-(4-Butanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperazine derivatives and cyclohexane-based molecules. Examples include:
- 2-({[2-(4-Methylpiperazin-1-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione
- 2-({[2-(4-Ethylpiperazin-1-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione .
Uniqueness
What sets 2-({[2-(4-Butanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione apart is its specific combination of functional groups and its unique three-dimensional structure. This gives it distinct chemical properties and potential for specific interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C23H31N3O3 |
|---|---|
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
2-[2-(4-butanoylpiperazin-1-yl)ethyliminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C23H31N3O3/c1-2-6-23(29)26-13-11-25(12-14-26)10-9-24-17-20-21(27)15-19(16-22(20)28)18-7-4-3-5-8-18/h3-5,7-8,17,19,27H,2,6,9-16H2,1H3 |
Clave InChI |
WNJZMPLSXMTDPX-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)N1CCN(CC1)CCN=CC2=C(CC(CC2=O)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B11643169.png)

![Methyl 6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11643176.png)
![4-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-1-(3-methyl-butoxy)-butan-2-ol](/img/structure/B11643188.png)
![tert-butyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11643194.png)
![2-(2-tert-butyl-4-methylphenoxy)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11643206.png)

![2,6-Dimethoxy-4-({4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-YL}methyl)phenol](/img/structure/B11643213.png)
![11-(3-methoxyphenyl)-3-phenyl-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11643224.png)


![2,5-Pyrrolidinedione, 3-[[2-(2-chlorophenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11643244.png)
![Ethyl 4-{3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoyl}piperazine-1-carboxylate](/img/structure/B11643245.png)
![N-[(4-Hydroxyphthalazin-1-YL)({N'-[(E)-(3-methoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl})methyl]benzamide](/img/structure/B11643249.png)
